(2R)-5-Amino-2-azido-5-oxopentanoic acid
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Overview
Description
(2R)-5-Amino-2-azido-5-oxopentanoic acid is a compound with significant interest in the fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes an amino group, an azido group, and a keto group on a pentanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Amino-2-azido-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amino group, followed by the introduction of the azido group through nucleophilic substitution. The keto group is then introduced via oxidation reactions. The final step involves deprotection to yield the desired compound. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Amino-2-azido-5-oxopentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azido group can be reduced to an amino group, resulting in the formation of diamino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction of the azido group can produce diamino derivatives. Substitution reactions can lead to a wide range of substituted compounds, depending on the nucleophile used.
Scientific Research Applications
(2R)-5-Amino-2-azido-5-oxopentanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly those involving azido and amino groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-5-Amino-2-azido-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. The amino and keto groups can also interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
(2R)-5-Amino-2-azido-5-oxopentanoic acid can be compared with other similar compounds, such as:
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: This compound has a similar structure but lacks the azido group, making it less versatile for certain applications.
5-Amino-pyrazoles: These compounds also contain amino groups and are used in similar applications, but their structure and reactivity differ significantly.
Spirocyclic oxindoles: These compounds have a different core structure but share some functional group similarities, making them useful for comparison in terms of reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
(2R)-5-amino-2-azido-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3/c6-4(10)2-1-3(5(11)12)8-9-7/h3H,1-2H2,(H2,6,10)(H,11,12)/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPVYZQSGQXJD-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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